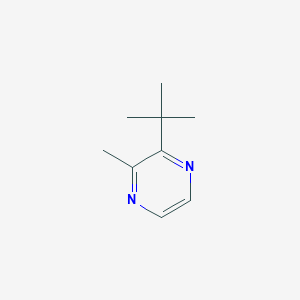
2-tert-Butyl-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-3-methylpyrazine is an organic compound with the molecular formula C9H14N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is known for its distinct odor and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-methylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent and high yield of the compound while maintaining the necessary reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different alkyl-substituted pyrazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Alkyl-substituted pyrazines.
Substitution: Functionalized pyrazine derivatives.
Scientific Research Applications
2-tert-Butyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-methylpyrazine
- 2-Isobutyl-3-methylpyrazine
- 2-tert-Butyl-3-ethylpyrazine
Uniqueness
2-tert-Butyl-3-methylpyrazine is unique due to its specific tert-butyl and methyl substituents on the pyrazine ring. These substituents confer distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
40790-15-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-tert-butyl-3-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-7-8(9(2,3)4)11-6-5-10-7/h5-6H,1-4H3 |
InChI Key |
LRIWCZYPXLIJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















